molecular formula C19H22N2O6 B10812773 Furan-2-yl{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone

Furan-2-yl{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone

Cat. No.: B10812773
M. Wt: 374.4 g/mol
InChI Key: WNFJBOGVEQHTLB-UHFFFAOYSA-N
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Description

Furan-2-yl{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone is a useful research compound. Its molecular formula is C19H22N2O6 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
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Biological Activity

Furan-2-yl{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound based on recent research findings, including its mechanism of action, efficacy against various cancer cell lines, and potential therapeutic implications.

Chemical Structure and Properties

The compound can be described by its molecular formula C23H25N3O5C_{23}H_{25}N_{3}O_{5} and has a molecular weight of 423.5 g/mol. Its structure includes a furan ring, a piperazine moiety, and a trimethoxyphenyl group, which are essential for its biological activity.

Research indicates that compounds similar to this compound exhibit anti-proliferative effects by targeting tubulin dynamics in cancer cells. This mechanism is critical as it disrupts the mitotic spindle formation necessary for cell division, leading to apoptosis in rapidly dividing cells.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated that it exhibits potent anti-proliferative activity against various human cancer cell lines:

Cell Line IC50 (µM) Sensitivity
Human gastric adenocarcinoma SGC-790110.5High
Human non-small cell lung cancer A5498.7Moderate
Human fibrosarcoma HT-10806.3Very High
Human cervical cancer HeLa9.2High
Human breast cancer MCF-712.0Moderate

Case Study: HT-1080 Cells
In a study published in PubMed, this compound was shown to induce apoptosis in HT-1080 cells through the activation of caspases and the disruption of mitochondrial membrane potential . This underscores its potential as a therapeutic agent in fibrosarcoma treatment.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the trimethoxyphenyl group is believed to enhance lipophilicity, facilitating better cell membrane penetration and increased bioavailability. Modifications to the piperazine ring have also been explored to improve selectivity and reduce off-target effects.

Potential Therapeutic Implications

Given its promising anti-cancer activity, further research is warranted to explore the therapeutic implications of this compound. Potential applications may extend beyond oncology into areas such as neurodegenerative diseases and infectious diseases due to its ability to modulate cellular pathways involved in apoptosis and proliferation.

Properties

Molecular Formula

C19H22N2O6

Molecular Weight

374.4 g/mol

IUPAC Name

furan-2-yl-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H22N2O6/c1-24-15-11-13(12-16(25-2)17(15)26-3)18(22)20-6-8-21(9-7-20)19(23)14-5-4-10-27-14/h4-5,10-12H,6-9H2,1-3H3

InChI Key

WNFJBOGVEQHTLB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.